molecular formula C18H21FN2O2 B10797046 4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide

4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide

Cat. No.: B10797046
M. Wt: 316.4 g/mol
InChI Key: JSMYECUHSRLQOF-UHFFFAOYSA-N
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Description

4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a 4-fluorophenyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole in the presence of a palladium catalyst.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the amide group using dimethylamine and a suitable activating agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, under basic conditions

Major Products

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Biological Studies: It can serve as a probe in biological studies to investigate the role of specific molecular pathways and targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrole ring can participate in π-π stacking interactions. The compound may inhibit or activate specific pathways, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide
  • 4-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide
  • 4-[1-(4-methylphenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide

Uniqueness

The presence of the fluorophenyl group in 4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These features can enhance the compound’s biological activity and specificity compared to its analogs with different substituents.

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide

InChI

InChI=1S/C18H21FN2O2/c1-12-11-16(17(22)9-10-18(23)20(3)4)13(2)21(12)15-7-5-14(19)6-8-15/h5-8,11H,9-10H2,1-4H3

InChI Key

JSMYECUHSRLQOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CCC(=O)N(C)C

Origin of Product

United States

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